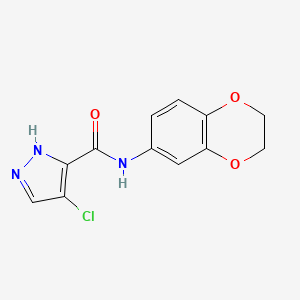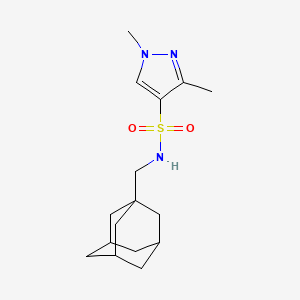![molecular formula C18H24F2N4O2S B10946413 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine](/img/structure/B10946413.png)
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a difluoromethyl group and a methylbenzyl group
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine typically involves multiple steps. One common route includes the difluoromethylation of a pyrazole derivative followed by sulfonylation and subsequent coupling with a piperazine derivative. The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring provides structural stability. The pathways involved may include inhibition or activation of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine include other piperazine derivatives and difluoromethylated compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H24F2N4O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H24F2N4O2S/c1-13-4-6-16(7-5-13)12-22-8-10-23(11-9-22)27(25,26)17-14(2)21-24(15(17)3)18(19)20/h4-7,18H,8-12H2,1-3H3 |
InChI Key |
NFFIYWCPGLXQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5-(1-phenylethyl)thiophene-3-carboxylate](/img/structure/B10946332.png)

![(5E)-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946336.png)
![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B10946342.png)
![(5E)-5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-3-(3-methylphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946346.png)
![5-[(4-{(1Z)-1-[2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10946348.png)
![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10946351.png)

![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10946360.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10946370.png)
![(2E)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B10946373.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10946381.png)
![(E)-1-(1-Adamantyl)-3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B10946391.png)
